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Compound of Interest

Compound Name:
2-(4-Isopropyl-2-

methylphenoxy)butanoic acid

CAS No.: 937597-41-6

Cat. No.: B3169426

Get Quote

Executive Summary
2-(4-Isopropyl-2-methylphenoxy)butanoic acid (CAS: 937597-41-6) is a specialized

phenoxyalkanoic acid derivative.[1][2][3] Structurally, it combines a sterically hindered phenol

(4-isopropyl-2-methylphenol) with an

-substituted butyric acid tail. This molecule occupies a unique chemical space between
synthetic auxin herbicides (like 2,4-D and Dichlorprop) and sweet taste inhibitors (like
Lactisole).

While traditional phenoxy herbicides utilize acetic or propionic acid side chains to mimic Indole-

3-acetic acid (IAA), this compound features an

-ethyl substitution (butanoic acid). This structural modification significantly alters its binding
affinity to the TIR1 ubiquitin-ligase complex, enhancing lipophilicity and metabolic stability
compared to its lower homologs.
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Key Differentiators
Enhanced Lipophilicity: The isopropyl and

-ethyl groups increase LogP, potentially improving foliar uptake compared to 2,4-D.

Direct Activity: Unlike

-phenoxybutyrates (e.g., MCPB) which act as pro-drugs requiring

-oxidation, this

-isomer is active per se.

Structural Duality: Possesses the pharmacophore of both an auxin agonist and a T1R3

sweet taste antagonist.

Structural Analysis & Analogs
The biological activity of phenoxy acids is governed by the "molecular stripe" theory, where the

distance between the aromatic ring and the carboxylate group, along with ring substitution,

dictates receptor fit.

Comparison Table: Physicochemical & Structural
Properties
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Feature
Target

Molecule

2,4-D

(Standard)
Dichlorprop

(2,4-DP)
MCPB Lactisole

IUPAC Name

2-(4-

isopropyl-2-

methylpheno

xy)butanoic

acid

2-(2,4-

dichlorophen

oxy)acetic

acid

2-(2,4-

dichlorophen

oxy)propanoi

c acid

4-(4-chloro-2-

methylpheno

xy)butanoic

acid

2-(4-

methoxyphen

oxy)propanoi

c acid

Acid Chain
-Butanoic (

-Ethyl)

Acetic (No

-sub)

-Propionic (

-Methyl)

-Butyric

(Linear)

-Propionic (

-Methyl)

Ring Sub. 2-Me, 4-iPr 2,4-Di-Cl 2,4-Di-Cl 2-Me, 4-Cl 4-OMe

Activity Type

Active Auxin /

Taste

Modulator

Active Auxin
Active Auxin

(Chiral)

Pro-Herbicide

(

-ox req.)

Sweet

Inhibitor

LogP (Est.) ~3.9 - 4.2 2.81 3.43 3.65 2.45

pKa ~3.9 2.8 3.0 4.8 3.6

Primary Use

Research /

Specialized

Herbicide

Broadleaf

Herbicide
Brush Control

Legume-Safe

Herbicide

Food Additive

(FEMA 3773)

Structural Logic Diagram
The following diagram illustrates the structural relationships and functional divergence of these

analogs.
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Figure 1: Structural divergence of phenoxyalkanoic acids. The target molecule shares the

-substitution of Dichlorprop and Lactisole but with a longer hydrophobic tail.

Mechanism of Action: Auxin Mimicry
The primary mode of action for 2-(4-Isopropyl-2-methylphenoxy)butanoic acid is the

deregulation of plant growth via the auxin signaling pathway.[3]

Interaction with TIR1 Receptor
Synthetic auxins function as "molecular glues." They bind to the TIR1 (Transport Inhibitor

Response 1) F-box protein, creating a hydrophobic pocket that recruits Aux/IAA transcriptional

repressors for ubiquitination and degradation.

Binding Pocket Fit: The carboxylate head interacts with polar residues Arg 403 and Ser 438

inside the TIR1 pocket.

Hydrophobic Interaction: The 4-isopropyl and 2-methyl groups occupy the hydrophobic niche

usually filled by the indole ring of IAA or the dichlorophenyl ring of 2,4-D.

Side Chain Impact: The
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-ethyl group (butanoic) imposes steric constraints. Unlike the flexible acetic acid of 2,4-D, the
rigid chiral center of the butanoic acid requires specific stereochemistry (usually the (R)-
enantiomer) for high-affinity binding.

Signaling Pathway Visualization
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Figure 2: The molecular mechanism of synthetic auxin herbicides. The target molecule

facilitates the degradation of repressors, leading to lethal growth deregulation.

Experimental Protocols
To validate the activity of this molecule, researchers should employ the following standardized

protocols.

Protocol A: Chemical Synthesis (Williamson Ether
Synthesis)
This method synthesizes the target acid from the corresponding phenol and

-bromo acid ester.

Reagents:

4-Isopropyl-2-methylphenol (Carvacrol isomer).

Ethyl 2-bromobutyrate.

Potassium Carbonate (

) or Sodium Hydride (

).

Solvent: Acetonitrile (

) or DMF.

Step-by-Step Workflow:

Deprotonation: Dissolve 1.0 eq of phenol in DMF. Add 1.2 eq of

. Stir at 60°C for 1 hour to form the phenoxide.

Alkylation: Dropwise add 1.1 eq of Ethyl 2-bromobutyrate.
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Reflux: Heat the mixture to 80-90°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

Hydrolysis: Once the ester is formed, add 2M NaOH (aq) and reflux for 2 hours to cleave the

ethyl ester.

Work-up: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate. Wash with brine, dry over

, and concentrate.

Purification: Recrystallize from Hexane/Ethanol to obtain the pure acid.

Protocol B: Arabidopsis Root Growth Inhibition Assay
This assay quantifies auxin activity by measuring primary root elongation inhibition, a classic

auxin response.

Materials:

Arabidopsis thaliana seeds (Col-0 wild type).

0.5x Murashige and Skoog (MS) agar plates.

Test compounds: Target acid, 2,4-D (Positive Control), DMSO (Negative Control).

Methodology:

Sterilization: Surface sterilize seeds using 70% ethanol (1 min) and 1% bleach (10 min).

Stratification: Keep seeds at 4°C for 2 days in the dark to synchronize germination.

Plating: Transfer seeds to vertical MS plates containing varying concentrations of the target

molecule (10 nM, 100 nM, 1

M, 10

M).

Growth: Incubate vertically at 22°C under long-day conditions (16h light/8h dark).
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Measurement: After 7 days, photograph plates. Measure primary root length using ImageJ

software.

Analysis: Plot Dose-Response curve. Calculate

.

Expected Result: Active auxins will show significant root shortening and increased root

hair density at concentrations >100 nM.

Comparative Performance & Applications
Herbicide Selectivity[3]

Target:2-(4-Isopropyl-2-methylphenoxy)butanoic acid.

Selectivity: Likely effective against broadleaf weeds (dicots) while sparing grasses

(monocots). The bulky isopropyl group may enhance selectivity against specific woody

plants compared to 2,4-D.

Volatility: Lower volatility than 2,4-D esters due to higher molecular weight (236.31 g/mol

vs 221.04 g/mol for 2,4-D).

Taste Modulation Potential
Structural Insight: The molecule is an analog of Lactisole (2-(4-methoxyphenoxy)propanoic

acid).

Hypothesis: Phenoxy acids with sterically hindered para-substituents often exhibit antisweet

activity by binding to the transmembrane domain of the T1R3 sweet taste receptor subunit.

Prediction: This molecule may act as a potent inhibitor of sweet taste, potentially more

effective than Lactisole due to increased hydrophobic interaction from the isopropyl group.

Note: This application requires specific sensory validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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